molecular formula C19H25N5 B12258437 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12258437
M. Wt: 323.4 g/mol
InChI Key: KGIVQRBOVLLDHN-UHFFFAOYSA-N
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Description

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Properties

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H25N5/c1-23(18-7-2-3-10-20-18)16-8-11-24(12-9-16)19-13-17(21-14-22-19)15-5-4-6-15/h2-3,7,10,13-16H,4-6,8-9,11-12H2,1H3

InChI Key

KGIVQRBOVLLDHN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3CCC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl and pyridinyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyrimidinyl and pyridinyl groups via nucleophilic substitution reactions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of pyrimidinyl, piperidinyl, and pyridinyl groups makes it a versatile compound for various scientific research applications.

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